
Hdac6-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-14 is a highly selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . This compound has shown significant potential in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hdac6-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of mercaptoacetamides and fluoroalkyl-oxadiazoles as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Hdac6-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced selectivity and potency. These modifications can improve the compound’s stability, bioavailability, and therapeutic efficacy .
Scientific Research Applications
Cancer Therapy
Mechanism of Action:
Hdac6-IN-14 has been identified as a potent inhibitor of HDAC6 with an IC50 value of 42 nM and demonstrates over 100-fold selectivity against other HDAC isoforms such as HDAC1, HDAC2, HDAC3, and HDAC4 . The inhibition of HDAC6 affects the acetylation status of various proteins involved in cancer progression.
Case Studies:
- Pro-survival Pathways: A study indicated that inhibition of HDAC6 disrupts the interaction between 14-3-3ζ and its binding partners (Bad and AS160), leading to decreased phosphorylation levels that promote cell survival . This suggests that this compound may be effective in sensitizing cancer cells to apoptosis.
- Combination Therapies: Research has shown that combining Hdac6 inhibitors with other therapeutic agents can enhance anti-tumor efficacy. For instance, when used alongside chemotherapy agents, this compound improved outcomes in preclinical models of cancer .
Neuroprotection
Mechanism of Action:
this compound's inhibition of HDAC6 has been linked to neuroprotective effects against oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies:
- CNS Injury Models: In animal models of central nervous system injury, selective inhibition of HDAC6 promoted neuronal survival and regeneration without the toxic effects associated with pan-HDAC inhibitors . This highlights its potential for treating conditions like traumatic brain injury or stroke.
- Acetylation Effects: The compound has been shown to selectively increase acetylation levels of α-tubulin, leading to improved microtubule stability and neuronal function .
Immune Modulation
Mechanism of Action:
this compound has also been explored for its immunomodulatory effects. By influencing the acetylation status of key signaling proteins, it can alter immune responses.
Case Studies:
- Regulation of IL-10 Production: Research indicates that inhibition of HDAC6 affects the production of interleukin 10 (IL-10) by antigen-presenting cells. Disruption of the STAT3/IL-10 axis through this compound treatment can potentially enhance T-cell immunity . This suggests a role for this compound in enhancing immune responses in cancer or chronic infections.
- Fibrosis Reduction: Evidence suggests that targeting HDAC6 may attenuate fibrosis by inhibiting profibrotic signaling pathways, opening avenues for treating fibrotic diseases .
Data Summary
Mechanism of Action
Hdac6-IN-14 exerts its effects by inhibiting the deacetylation activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes . The molecular targets of this compound include α-tubulin, HSP90, and cortactin . By inhibiting HDAC6, this compound can modulate protein stability, cell migration, apoptosis, and other critical functions .
Comparison with Similar Compounds
Hdac6-IN-14 is unique compared to other HDAC6 inhibitors due to its high selectivity and potency . Similar compounds include mercaptoacetamides and fluoroalkyl-oxadiazoles, which also target HDAC6 but may have different selectivity profiles and pharmacological properties . This compound’s uniqueness lies in its ability to selectively inhibit HDAC6 with minimal off-target effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H30FN3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[[[2-(tert-butylamino)-2-oxoethyl]-(2-propan-2-ylbenzoyl)amino]methyl]-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C24H30FN3O4/c1-15(2)18-8-6-7-9-19(18)23(31)28(14-21(29)26-24(3,4)5)13-17-11-10-16(12-20(17)25)22(30)27-32/h6-12,15,32H,13-14H2,1-5H3,(H,26,29)(H,27,30) |
InChI Key |
ICGXHGQIMMAKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.